Tolfenpyrad

描述

托芬吡拉德是一种由三菱化学株式会社研发的吡唑类杀虫剂和杀螨剂。它主要用于防治各种作物(包括蔬菜、水果和茶树)中的多种害虫。 托芬吡拉德通过抑制线粒体电子传递链发挥作用,从而破坏靶标生物的能量代谢 .

准备方法

合成路线和反应条件: 托芬吡拉德的合成涉及几个关键步骤:

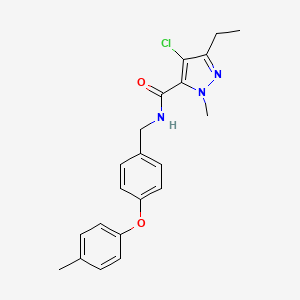

起始原料: 主要的起始原料是1-甲基-3-乙基-4-氯-5-吡唑羧酸和4-(4-甲基苯氧基)苄胺。

米氏反应: 这些起始原料在室温下于有机溶剂中进行米氏反应,由膦配位化合物和偶氮试剂促进。

工业生产方法: 托芬吡拉德的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的精确控制,以确保高产率和高纯度。 最终产品通常使用柱色谱法和干燥技术进行分离和纯化 .

反应类型:

氧化: 托芬吡拉德可以在氧化反应中发生氧化,特别是在强氧化剂的存在下。

还原: 还原反应可以在特定条件下发生,通常涉及还原剂,如硼氢化钠。

取代: 托芬吡拉德可以参与取代反应,其中官能团在适当条件下被其他基团取代。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

溶剂: 有机溶剂,如二甲苯,乙醇。

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可以生成各种氧化衍生物,而还原可以生成托芬吡拉德的还原形式 .

科学研究应用

Agricultural Applications

Insecticidal and Miticidal Properties

Tolfenpyrad exhibits contact activity against various life stages of pests, including eggs, larvae, nymphs, and adults. It is particularly effective against economically significant pests in crops such as:

- Vegetables : Cabbage, cucumbers

- Fruits : Cherries, cantaloupes

- Nuts : Almonds

- Row Crops : Various field crops

The compound works by disrupting the nervous system of insects, leading to paralysis and death. Its anti-feeding activity is especially noted against lepidopteran larvae, making it a valuable tool for crop protection .

Medical and Biological Research Applications

Antimicrobial Activity

Recent studies have highlighted this compound's potential as an antimicrobial agent. Research indicates that it effectively inhibits the growth of Francisella novicida, a model organism for studying Francisella tularensis, which causes tularemia in humans. Key findings include:

- Inhibition Concentration : this compound demonstrated an IC50 of 1.2 µM to 1.5 µM against F. novicida.

- Mechanism of Action : It operates through a bacteriostatic mechanism, inhibiting bacterial growth without killing the bacteria directly .

These findings suggest that this compound could be further explored for its potential therapeutic applications against bacterial infections.

Toxicological Studies and Human Health

Case Studies of Poisoning

A retrospective study analyzed cases of this compound exposure reported to a poison center over a decade. The study revealed severe systemic effects in patients who ingested this compound, including:

- Altered mental status

- Cardiac arrest

- Hypotension

Out of seven identified cases, four patients who ingested this compound died, highlighting the need for caution in handling this compound .

Environmental Impact and Remediation

Use in Ecological Studies

This compound's environmental impact has been assessed in various studies focusing on its degradation and persistence in ecosystems. It has been shown to affect non-target species, prompting investigations into its ecological safety.

Data Table: Summary of this compound Applications

作用机制

托芬吡拉德通过抑制线粒体呼吸电子传递链中的复合体 I 发挥作用。这种抑制会破坏电子传递过程,导致 ATP 产生减少,最终导致靶标生物死亡。 主要分子靶点是线粒体复合体 I,它对能量代谢至关重要 .

类似化合物:

- 芬螨嗪

- 吡蚜酮

- 氟虫腈

比较: 托芬吡拉德与芬螨嗪、吡蚜酮和氟虫腈一样,抑制线粒体复合体 I。托芬吡拉德以其广谱活性及其对其他杀虫剂类(如氨基甲酸酯类和有机磷类)抗性的害虫的有效性而独树一帜。 这使其成为害虫综合治理策略中的一种宝贵工具 .

相似化合物的比较

- Fenazaquin

- Pyridaben

- Fenpyroximate

Comparison: Tolfenpyrad, like Fenazaquin, Pyridaben, and Fenpyroximate, inhibits mitochondrial complex I. this compound is unique in its broad-spectrum activity and effectiveness against pests resistant to other classes of insecticides, such as carbamates and organophosphates. This makes it a valuable tool in integrated pest management strategies .

生物活性

Tolfenpyrad is a pyrazole-based compound primarily recognized for its insecticidal properties, but recent studies have highlighted its potential biological activities beyond pest control. This article synthesizes findings from various research studies to provide a comprehensive overview of this compound's biological activity, including its pharmacokinetics, metabolic pathways, and potential therapeutic applications.

This compound has been characterized by its moderate biological activity and favorable pharmacokinetic properties. According to Swiss-ADME analysis, it exhibits high lipophilicity and good ability to cross the blood-brain barrier (BBB), indicating potential central nervous system effects. Its solubility profile suggests limited water solubility, which is typical for many lipophilic compounds .

Table 1: Key Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Lipophilicity (LogP) | High |

| Water Solubility | Low |

| BBB Penetration | Yes |

| P-glycoprotein Substrate | No |

Metabolism and Toxicokinetics

Studies on the metabolism of this compound in rats indicate rapid absorption and metabolism. The compound is primarily metabolized in the liver, with various metabolites identified, including hydroxylated and acetylated forms. Notably, after repeated administration, no significant accumulation was observed in tissues, suggesting efficient clearance from the body .

Table 2: Metabolic Pathway Overview

| Metabolite | Description |

|---|---|

| PT-CA | Major metabolite formed in liver |

| OH-PT-CA | Hydroxylated derivative |

| CO-PT | Acetylated form |

| Unidentified | Approximately 2% remaining after metabolism |

Biological Activity and Therapeutic Potential

Recent computational predictions indicate that this compound may have therapeutic applications beyond its insecticidal use. It has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP2H, which could be relevant in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Table 3: Predicted Biological Activities of this compound

| Activity Area | Probability of Activity (Pa) |

|---|---|

| Antiasthmatic | >0.4 |

| Calcium Channel Activator | >0.4 |

| Neutrophilic Dermatosis | >0.4 |

| Hypercholesterolemia | >0.4 |

Case Studies

- Antibacterial Activity : A study explored this compound derivatives that exhibited potent antibacterial activity against Francisella species. This highlights the compound's potential as a scaffold for developing new antibacterial agents .

- Toxicological Studies : In various toxicological assessments across different species (rats, mice, dogs), this compound has shown consistent effects on body weight and motor activity. Notably, decreased spontaneous movement was observed in dogs after prolonged exposure .

属性

IUPAC Name |

4-chloro-5-ethyl-2-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-4-18-19(22)20(25(3)24-18)21(26)23-13-15-7-11-17(12-8-15)27-16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPALTCMYPARVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057952 | |

| Record name | Tolfenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129558-76-5 | |

| Record name | Tolfenpyrad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129558-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolfenpyrad [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129558765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolfenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLFENPYRAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHA74571QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。